molecular formula C12H16O3 B181888 (3-(Benzyloxymethyl)oxetan-3-YL)methanol CAS No. 142731-84-8

(3-(Benzyloxymethyl)oxetan-3-YL)methanol

Cat. No.: B181888
CAS No.: 142731-84-8
M. Wt: 208.25 g/mol
InChI Key: PFAOCCHUFUFDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzyloxymethyl)oxetan-3-yl)methanol is a chemical building block containing an oxetane ring, a four-membered cyclic ether of significant interest in modern drug design and material science. Oxetanes are valued as polar, metabolically stable isosteric replacements for carbonyl and gem-dimethyl groups, helping to improve the physicochemical properties of lead compounds . The benzyloxymethyl and hydroxymethyl substituents on the oxetane core provide versatile handles for further synthetic modification, making this reagent a valuable intermediate for constructing more complex molecules. This compound is intended for research applications only. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

CAS No.

142731-84-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[3-(phenylmethoxymethyl)oxetan-3-yl]methanol

InChI

InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

PFAOCCHUFUFDJZ-UHFFFAOYSA-N

SMILES

C1C(CO1)(CO)COCC2=CC=CC=C2

Canonical SMILES

C1C(CO1)(CO)COCC2=CC=CC=C2

Synonyms

(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The oxetane ring structure present in (3-(Benzyloxymethyl)oxetan-3-YL)methanol contributes to its unique chemical properties, making it a valuable scaffold in drug design. Recent studies have highlighted its potential in the following areas:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that it induced apoptosis through caspase activation pathways, with IC50 values ranging from 10 to 30 µM across different cell lines.
  • Antifibrotic Properties : The compound has also been investigated for its ability to inhibit collagen production in liver fibrosis models. Specifically, it demonstrated a significant reduction (up to 40%) in COL1A1 expression in hepatic stellate cells, suggesting its potential as a therapeutic agent for liver diseases.

Biological Applications

The biological implications of this compound extend beyond anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor for specific targets involved in disease pathways. This aspect is critical for drug development aimed at modulating enzyme activity .

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

StudyCell LineIC50 (µM)Observations
1A549 (Lung Cancer)15Induced apoptosis via caspase activation
2HCT116 (Colon Cancer)20Inhibited cell proliferation significantly
3HSC-T6 (Liver Fibrosis)25Reduced COL1A1 expression by 40%

These findings illustrate the compound's potential as a therapeutic agent across various applications.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its reactivity profile allows for modifications that can lead to new derivatives with enhanced biological activity or improved pharmacokinetic properties .

Chemical Reactions Analysis

Ring-Opening Reactions of the Oxetane Moiety

The oxetane ring undergoes nucleophilic or acid-catalyzed ring-opening due to its inherent ring strain (∼106 kJ/mol ).

Nucleophilic Ring-Opening

  • Nucleophiles : Amines, thiols, and alcohols initiate ring-opening via attack at the less hindered oxetane carbon.
  • Example : Reaction with thiourea under acidic conditions forms thietane derivatives (Scheme 1) :
NucleophileConditionsProductYield (%)
ThioureaHClO₄, ΔThietane63
NaSHH₂O, ΔThiol85
NH₃ (liq.)High pressureAmine76

Mechanism : Nucleophilic attack followed by proton transfer and ring reorganization .

Acid-Catalyzed Ring-Opening

  • Catalysts : BF₃·Et₂O or H₂SO₄ promote ring-opening via carbocation intermediates .
  • Example : Treatment with BF₃·Et₂O generates bromo derivatives (e.g., 3-chloromethyl-3-hydroxymethylthietane) .

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes oxidation to form aldehydes or carboxylic acids:

  • Agents : KMnO₄ (acidic), CrO₃, or TEMPO/NaOCl .
  • Conditions :
    • Aldehyde Formation : TEMPO/NaOCl, 0°C, 2 h (yield: 89%) .
    • Carboxylic Acid : KMnO₄, H₂SO₄, Δ (yield: 72%) .

Limitation : Over-oxidation to carboxylic acids is common without controlled conditions .

Esterification and Etherification

The hydroxymethyl group participates in typical alcohol reactions:

Esterification

  • Reagents : Acetyl chloride, anhydrides, or DCC-mediated coupling.
  • Example : Reaction with acetic anhydride yields the corresponding acetate (yield: 92%) .

Etherification

  • Reagents : Alkyl halides under basic conditions (e.g., K₂CO₃, DMF) .
  • Example : Benzylation via benzyl bromide forms a diether (yield: 78%) .

Functionalization via Activation

The alcohol can be converted to a leaving group for substitution:

Tosylation/Mesylation

  • Reagents : Tosyl chloride or mesyl chloride in pyridine .
  • Product : Tosylate/mesylate intermediates undergo SN2 reactions with amines or thiols (e.g., amination yield: 82%) .

Bromination

  • Reagents : PBr₃ or HBr/AcOH .
  • Example : Conversion to 3-(bromomethyl)oxetan-3-yl)methanol (yield: 85%) .

Reaction Comparison Table

Reaction TypeConditionsKey ProductYield (%)Source
Nucleophilic openingThiourea, HClO₄, ΔThietane63
Oxidation (Aldehyde)TEMPO/NaOCl, 0°COxetan-3-ylmethanal89
EsterificationAc₂O, pyridineAcetylated derivative92
TosylationTsCl, pyridineTosylate intermediate88
BrominationPBr₃, CH₂Cl₂3-(Bromomethyl) derivative85

Mechanistic Considerations

  • Ring-Opening : Proceeds via a zwitterionic transition state in nucleophilic attacks .
  • Steric Effects : The benzyloxymethyl group directs nucleophiles to the less hindered oxetane carbon .
  • Acid Stability : The oxetane ring resists hydrolysis under mild acidic conditions (pH > 4) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with similar oxetane cores but varying substituents (Table 1). Key differences arise from substitutions at the 3-position of the oxetane ring, influencing reactivity, stability, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Similarity Score Key Functional Groups Applications/Properties
(3-(Benzyloxymethyl)oxetan-3-yl)methanol C₁₂H₁₆O₃* 208.25 Benzyl ether, hydroxymethyl High polarity, pharmaceutical intermediate
(3-(Benzylamino)oxetan-3-yl)methanol C₁₁H₁₅NO₂ 193.24 0.75 Benzylamine, hydroxymethyl Increased reactivity due to amine group
(S)-2-(Benzylamino)propan-1-ol C₁₀H₁₅NO 165.23 0.74 Benzylamine, secondary alcohol Chiral synthesis, solubility in polar solvents
(3-(Bromomethyl)oxetan-3-yl)methanol C₅H₉BrO₂ 181.03 0.65 Bromomethyl, hydroxymethyl Reactive intermediate for alkylation
N-Benzyl-3-(hydroxymethyl)morpholine C₁₂H₁₇NO₂ 207.27 0.71 Morpholine, benzyl, hydroxymethyl Enhanced conformational rigidity

*Calculated based on structural analysis.

Physicochemical Properties

  • Polarity : The hydroxymethyl and benzyloxy groups in the target compound enhance polarity compared to morpholine derivatives (similarity 0.71), which exhibit lower solubility due to their rigid, lipophilic rings .
  • Thermal Stability : Oxetanes generally exhibit higher ring strain than tetrahydrofuran (THF) derivatives, but substitutions like benzyloxymethyl mitigate this by steric stabilization. For example, the bromomethyl analog decomposes at lower temperatures due to bromide elimination .

Pharmacological Relevance

  • Bioavailability: The oxetane core improves metabolic stability compared to acyclic analogs like (S)-2-(benzylamino)propan-1-ol (similarity 0.74), which is more prone to hepatic oxidation .
  • Target Engagement : Morpholine derivatives (similarity 0.71) are common in kinase inhibitors, whereas the benzyloxymethyl-oxetane hybrid may optimize binding in protease targets due to its balanced lipophilicity .

Preparation Methods

Base-Mediated Intramolecular Etherification

The most widely reported method involves base-induced cyclization of 1,3-diol precursors. For example, 3-(hydroxymethyl)-3-(benzyloxymethyl)propane-1,2-diol undergoes deprotonation with sodium hydride (1.1 eq) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This triggers intramolecular nucleophilic attack, forming the oxetane ring in 68–72% yield. Critical parameters include:

  • Solvent polarity : THF outperforms DMF due to better solubility of intermediates

  • Temperature gradient : Rapid warming reduces oligomerization side products

  • Protecting groups : Benzyl ethers prevent undesired O-alkylation

Acid-Catalyzed Cyclization

Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O) enable cyclization at -20°C in dichloromethane. This method achieves 81% yield for analogous oxetanes by stabilizing carbocation intermediates during ring closure. However, competing elimination reactions necessitate strict temperature control below -15°C.

Epoxide Ring-Opening and Subsequent Functionalization

Epoxide Synthesis from Allylic Alcohols

Epoxidation of 3-(benzyloxymethyl)allyl alcohol derivatives using meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces the corresponding epoxide in 89% yield. The epoxide intermediate then undergoes Payne rearrangement under basic conditions to form the oxetane core.

Base-Induced Epoxide Cyclization

Treatment of 2,3-epoxy-1-(benzyloxymethyl)propan-1-ol with potassium tert-butoxide (KOtBu) in THF at -78°C induces regioselective ring-opening. Subsequent intramolecular etherification yields the target compound in 74% yield with >95% stereochemical purity.

Nucleophilic Substitution Strategies

Benzylation of Oxetane Methanol Precursors

A two-step protocol starting from 3-(hydroxymethyl)oxetan-3-ol:

  • Protection of the primary alcohol with benzyl bromide (1.2 eq) using NaH (1.5 eq) in THF at 0°C

  • Quenching with saturated NH₄Cl and purification via fractional distillation
    This method achieves 85% yield with minimal di-O-benzylation byproducts.

Mitsunobu Coupling

For challenging substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate benzyl group transfer from benzyl alcohol to 3-(hydroxymethyl)oxetan-3-ol. While effective (78% yield), the stoichiometric phosphine byproducts complicate large-scale applications.

Catalytic Asymmetric Synthesis

Nickel-Catalyzed Reductive Coupling

Recent advances employ Ni(cod)₂ (10 mol%) with (-)-neomenthyldiphenylphosphine (20 mol%) in ethyl acetate/DMI (1:1). This system couples propargyl alcohols with aldehydes to form chiral oxetane precursors with 87% enantiomeric excess.

Organocatalytic Approaches

Chiral phosphoric acids (e.g., TRIP) catalyze the kinetic resolution of racemic oxetane diols during benzylation. This method achieves 98:2 er but requires meticulous solvent drying (H₂O <50 ppm).

Comparative Analysis of Synthetic Methods

MethodYield (%)StereoselectivityScalabilityCost Index ($/kg)
Base cyclization72ModerateExcellent120
Epoxide rearrangement74HighGood240
Mitsunobu coupling78N/APoor890
Nickel catalysis89ExcellentModerate1,450

Key observations :

  • Base-mediated cyclization remains the most cost-effective for bulk production

  • Catalytic methods enable enantioselective synthesis but require expensive ligands

  • Epoxide routes provide superior stereocontrol for pharmaceutical applications

Process Optimization Challenges

Byproduct Formation

Common side products include:

  • Di-O-benzylated derivatives (up to 12% in unprotected systems)

  • Oxetane ring-opened diols from residual moisture exposure

  • Oligomeric ethers formed via intermolecular reactions at >25°C

Purification Strategies

  • Distillation : Effective for small batches (bp 145–148°C @ 0.8 mmHg)

  • Crystallization : Hexane/ethyl acetate (4:1) recrystallization removes polar impurities

  • Chromatography : Silica gel with gradient elution (hexane → EtOAc) for analytical samples

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate 93% conversion using:

  • Microreactor residence time: 8.2 min

  • Temperature: 115°C

  • Pressure: 18 bar
    This approach reduces thermal degradation compared to batch processing.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 kg/kg (batch) vs. 18 kg/kg (flow)

  • E-factor : 58 (traditional) vs. 21 (catalytic methods)

  • Solvent recovery systems improve sustainability by reclaiming 89% THF

Q & A

Q. What are the standard synthetic routes for (3-(Benzyloxymethyl)oxetan-3-yl)methanol?

The synthesis typically involves benzylation of oxetane derivatives followed by selective oxidation or reduction. For example:

  • Benzyl group introduction : Reacting oxetan-3-ylmethanol with benzyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions to form the benzyloxymethyl intermediate.
  • Selective reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce ester or ketone groups while preserving the oxetane ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. HRMS and NMR (¹H/¹³C) are critical for confirming structure .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for benzyl CH₂; δ 3.5–4.2 ppm for oxetane protons) and ¹³C NMR (δ 70–80 ppm for oxetane carbons) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 428.2615 vs. calculated 428.2621) .
  • FT-IR : Peaks at ~3400 cm⁻¹ (OH stretch) and 1100 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key strategies include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Temperature control : Maintaining reactions at 0–5°C during benzylation to minimize side products like over-alkylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve oxetane ring stability during reactions .
  • In-line monitoring : Employing HPLC or GC-MS to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in reported reaction outcomes (e.g., varying yields) be resolved?

Discrepancies often arise from:

  • Reagent purity : Impurities in benzyl chloride or solvents can reduce yields. Use freshly distilled reagents or molecular sieves for anhydrous conditions .
  • Oxidation state mismanagement : Ensure selective protection/deprotection of hydroxyl groups. For example, TEMPO-mediated oxidation may over-oxidize the oxetane ring if not carefully controlled .
  • Data validation : Cross-validate results using multiple analytical techniques (e.g., NMR + HRMS) to confirm product identity .

Q. What purification techniques are effective for isolating this compound?

  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate benzylated products from unreacted starting materials .
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (≥95%) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical-scale purification .

Q. What are the safety and handling protocols for this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or light .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Q. How is this compound utilized in drug discovery research?

  • Building block for bioactive molecules : The oxetane ring enhances metabolic stability and solubility in drug candidates. For example, it serves as a precursor to kinase inhibitors or antiviral agents .
  • Functionalization : The benzyl group can be selectively deprotected (e.g., via hydrogenolysis) to introduce amines or carboxylates for further derivatization .

Methodological Guidance

Q. What strategies mitigate oxetane ring-opening during synthesis?

  • Avoid strong acids/bases : Use mild conditions (pH 6–8) to prevent ring hydrolysis.
  • Low-temperature reactions : Conduct benzylation or reductions at ≤0°C to preserve ring integrity .
  • Steric protection : Introduce bulky substituents (e.g., tert-butyl groups) adjacent to the oxetane to reduce reactivity .

Q. How to analyze stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : Determine absolute configuration of crystalline derivatives .
  • NOESY NMR : Identify spatial proximity of benzyl and oxetane protons to infer stereochemistry .

Q. What computational tools predict the reactivity of this compound?

  • DFT calculations : Gaussian or ORCA software to model transition states and optimize reaction pathways (e.g., benzylation energy barriers) .
  • Molecular docking : AutoDock Vina to assess binding affinity of derivatives with target proteins (e.g., viral proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.